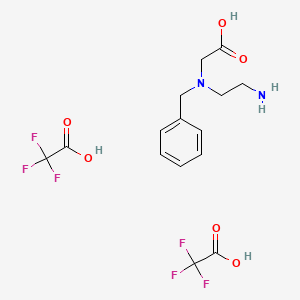

N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate)

Description

N-(2-Aminoethyl)-N-benzylglycine bis(trifluoroacetate) (CAS: 2451065-67-9) is a peptide-derived compound primarily used as a research reagent in chemical synthesis. It features a glycine backbone modified with a benzyl group and a 2-aminoethyl side chain, stabilized by two trifluoroacetate (TFA) counterions. This compound is characterized by high purity (>98%) and is supplied as a lyophilized powder or pre-dissolved in solvent (e.g., 10 mM solution in DMSO or water). It requires stringent storage conditions (−80°C for long-term stability or −20°C for short-term use) and careful handling to avoid degradation caused by repeated freeze-thaw cycles .

Properties

IUPAC Name |

2-[2-aminoethyl(benzyl)amino]acetic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.2C2HF3O2/c12-6-7-13(9-11(14)15)8-10-4-2-1-3-5-10;2*3-2(4,5)1(6)7/h1-5H,6-9,12H2,(H,14,15);2*(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHUEIAHVSDMDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCN)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F6N2O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2451065-67-9 | |

| Record name | N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions

Mechanistic Insights

The reaction proceeds via deprotonation of glycine’s amine group by NaOH, forming a nucleophilic anion that attacks benzyl chloride. Excess benzyl chloride risks dialkylation, necessitating controlled addition and low temperatures.

The introduction of the 2-aminoethyl group requires careful optimization to avoid polymerization or incomplete substitution.

Methods for Aminoethyl Group Installation

Two predominant approaches are documented:

Direct Alkylation with 2-Bromoethylamine

Reductive Amination with Ethylenediamine

Comparative Analysis

| Method | Advantages | Limitations |

|---|---|---|

| Direct Alkylation | Higher yield, fewer steps | Requires anhydrous conditions |

| Reductive Amination | Mild conditions, avoids alkylation | Lower yield, longer reaction time |

The direct alkylation method is preferred industrially due to scalability, though reductive amination offers selectivity for lab-scale synthesis.

Bis(Trifluoroacetylation) of the Primary Amine

The final step involves protecting the primary amine of the 2-aminoethyl group with trifluoroacetyl groups. A patent-derived method (EP0239063A2) provides a scalable protocol.

Optimized Trifluoroacetylation Protocol

Critical Parameters

-

pH Control: Maintaining pH >8 ensures selective trifluoroacetylation of the primary amine over the tertiary benzyl group.

-

Solvent: Water or water/ethanol mixtures enhance solubility of intermediates.

Industrial-Scale Considerations

Cost-Effective Ester Selection

Trifluoroacetic acid esters with short-chain alcohols (e.g., ethyl or methyl esters) reduce raw material costs. For example, ethyl trifluoroacetate is 40% cheaper than benzyl derivatives.

Byproduct Management

-

Unreacted glycine derivatives: Removed via aqueous extraction at pH 5–6.

-

Trifluoroacetic acid: Neutralized with CaCO₃ for safe disposal.

Recent Methodological Advances

Zinc-Mediated Alkylation

A 2024 study demonstrated that zinc powder (3 equivalents) in n-butyl acetate (0.4 M) accelerates alkylation steps, reducing reaction times by 30% compared to traditional methods.

High-Throughput Optimization

Microscale platforms enable rapid screening of trifluoroacetylation conditions, identifying optimal copper iodide (40 mol%) and TMSOTf (1.5 equivalents) loadings for maximal yield.

Challenges and Limitations

-

Regioselectivity: Competitive trifluoroacetylation of the benzyl group occurs at pH >11, necessitating precise pH monitoring.

-

Solvent Loss: Volatile solvents like DMF require closed-loop systems for industrial use.

-

Yield Variability: Batch-scale yields fluctuate ±8% due to inconsistent cooling rates during trifluoroacetylation .

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The amino and benzyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various electrophiles or nucleophiles; reactions are conducted under mild to moderate conditions depending on the reactivity of the substituents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of oxidized derivatives with altered functional groups.

Reduction: Reduced forms with modified amino or benzyl groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Medicinal Chemistry

N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate) has been utilized as a precursor in the synthesis of bioactive compounds. Its derivatives have shown promising activity against various pathogens, including the protozoan Trypanosoma brucei, which causes Human African Trypanosomiasis (HAT). Research indicates that compounds derived from this structure exhibit significant antiparasitic properties, with some showing an EC50 as low as 0.001 μM in vitro .

Peptide Synthesis

As a peptide-building block, N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate) can be incorporated into larger peptide sequences. This application is particularly relevant in developing peptides for therapeutic use, including those targeting specific receptors or enzymes involved in disease processes .

Bioconjugation

The compound's bifunctional nature allows it to serve as a crosslinker in bioconjugation processes. It can react with thiol groups, facilitating the attachment of biomolecules such as proteins or nucleic acids to surfaces or other biomolecules, which is essential in drug delivery systems and diagnostic applications .

Case Study 1: Antiparasitic Activity

A study highlighted the efficacy of N-(2-aminoethyl)-N-benzylglycine derivatives against Trypanosoma brucei. The most potent compound demonstrated excellent selectivity for the parasite over mammalian cells and significant brain permeability, making it a candidate for treating late-stage HAT .

Key Findings:

- Compound showed an EC50 of 0.001 μM.

- Oral bioavailability was confirmed in murine models.

- Selectivity index >30-fold against mammalian cells.

Case Study 2: Peptide Development

In another research effort, N-(2-Aminoethyl)-N-benzylglycine was used to synthesize novel peptides aimed at modulating immune responses. These peptides exhibited enhanced stability and activity compared to their predecessors, indicating the compound's utility in developing next-generation therapeutics .

Key Findings:

- Improved pharmacokinetics and stability.

- Enhanced activity against specific immune pathways.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate) involves its interaction with molecular targets and pathways within biological systems. The compound can:

Bind to Enzymes: Inhibit or activate enzymes by interacting with their active sites.

Modulate Receptors: Affect receptor function by binding to receptor sites.

Alter Cellular Pathways: Influence cellular signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-Aminoethyl)-N-benzylglycine bis(trifluoroacetate) with structurally or functionally related trifluoroacetate salts and aminoethyl derivatives.

Structural and Functional Analogues

Physicochemical Properties

Key Research Findings

Functional Versatility: While N-(2-Aminoethyl)-N-benzylglycine bis(TFA) serves as a generic synthon, analogues like the rhodamine and maleimide derivatives exhibit specialized roles in fluorescence and bioconjugation, respectively .

Synthetic Efficiency : The glycine derivative’s straightforward synthesis contrasts with the multi-step routes required for benzimidazole- or thienyl-containing analogues .

Thermal Sensitivity: Unlike EG00229 (stable in HPLC conditions), N-(2-Aminoethyl)-N-benzylglycine bis(TFA) degrades rapidly if improperly stored, highlighting the need for strict temperature control .

Biological Activity

N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate) (CAS: 2451065-67-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antiparasitic research. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

- Molecular Formula : C₁₁H₁₆N₂O₂- 2C₂HF₃O₂

- Molecular Weight : 436.31 g/mol

- Melting Point : 119 °C

Antibacterial Activity

Recent studies have indicated that derivatives of N-(2-aminoethyl)-N-benzylglycine exhibit significant antibacterial properties. For instance, a related compound was tested for its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using microdilution methods.

Table 1: Antibacterial Activity of Related Compounds

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| S-P(Nlys-Nphe) 1 | Bacteroides fragilis | 7.8 |

| S-P(Nlys-Nphe) 1 | Listeria monocytogenes | 15.6 |

| S-P(Nlys-Nphe) 2 | Listeria monocytogenes | 15.6-31.25 |

| S-P(Nlys-Nphe) 3 | Various strains | Moderate |

These findings suggest that N-(2-aminoethyl)-N-benzylglycine derivatives possess promising antibacterial activity, particularly against anaerobic bacteria like Bacteroides fragilis .

Antiparasitic Activity

The compound has also been explored for its antiparasitic properties, particularly against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). A study identified potent analogues of N-(2-aminoethyl)-N-benzylglycine that demonstrated significant efficacy in vitro.

Case Study: Efficacy Against Trypanosoma brucei

In a study involving a series of analogues, one compound demonstrated an in vitro EC50 value of 0.001 μM against Trypanosoma brucei. This compound was orally bioavailable and showed good plasma and brain exposure in murine models, curing two out of three infected mice when administered at a dose of 50 mg/kg once daily for four days .

The exact mechanism by which N-(2-aminoethyl)-N-benzylglycine exerts its biological effects is not fully elucidated; however, it is believed to interact with specific molecular targets within bacterial and parasitic cells. Research indicates that modifications to the compound's structure can significantly influence its potency and selectivity against target organisms .

Summary of Biological Activities

To summarize the biological activities associated with N-(2-aminoethyl)-N-benzylglycine Bis(trifluoroacetate):

- Antibacterial : Effective against a range of bacteria with low MIC values.

- Antiparasitic : Shows high potency against Trypanosoma brucei, indicating potential for therapeutic development.

- Mechanism : Further studies are required to clarify the precise biochemical pathways involved.

Q & A

Basic: What are the optimal synthetic conditions for preparing N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate) under inert atmospheres?

Answer: The compound should be synthesized in an oven-dried Schlenk tube under nitrogen purging (3 × 5 min cycles) to prevent oxidation or moisture interference. Degassing protocols are critical for maintaining reaction integrity, as demonstrated in iridium complex synthesis where this compound served as a ligand precursor .

Basic: How should this compound be stored to maintain stability?

Answer: Store at 2–8°C in airtight, light-protected containers. This is consistent with protocols for structurally similar fluorescent probes, where cold storage minimizes decomposition and preserves reactivity .

Basic: Which analytical methods confirm the compound’s purity?

Answer: High-performance capillary electrophoresis (HPCE) is recommended for purity assessment (≥95%), supplemented by / NMR to verify the absence of trifluoroacetate-related impurities. Mass spectrometry (ESI-MS) can further validate molecular weight .

Advanced: How can researchers resolve discrepancies in thermal decomposition data from TGA-DSC analysis?

Answer: Control heating rates (e.g., 10°C/min) and sample mass (1–5 mg) to ensure reproducibility. Single-stage decomposition above 300°C indicates inherent stability, but mesophasic transitions observed in DSC endotherms may require humidity-controlled environments during analysis .

Advanced: What strategies optimize its use as a fluorescent label in live-cell imaging?

Answer: Adjust buffer pH to 3.0 (0.1 M phosphate) to maximize fluorescence intensity ( nm; nm). Use amine-reactive crosslinkers (e.g., NHS esters) for targeted protein labeling, and validate specificity via confocal microscopy with quenching controls .

Advanced: How does the trifluoroacetate counterion influence NMR characterization?

Answer: The trifluoroacetate anion causes signal splitting in NMR due to - coupling. Mitigate this by using deuterated DMSO-d or methanol-d and internal standards (e.g., TMS). High-resolution NMR (500+ MHz) improves signal clarity .

Basic: What safety precautions are required during handling?

Answer: Follow GHS codes P302+P352 (skin wash with soap/water) and P362 (decontaminate clothing). Use nitrile gloves and fume hoods to avoid inhalation/contact, as advised in iridium synthesis protocols .

Advanced: How to validate its role as a chelating agent in transition metal catalysis?

Answer: Perform titration experiments with metal salts (e.g., Cu(II) or Ir(III)) monitored by UV-Vis spectroscopy or ICP-MS. Calculate binding stoichiometry via Job’s plot and assess stability constants using potentiometric titrations .

Advanced: How to standardize IC50_{50}50 comparisons for bis(trifluoroacetate) derivatives in bioactivity studies?

Answer: Normalize assays to pH 7.4 and 37°C, and include internal controls (e.g., UCL 1438) to account for counterion effects. Use patch-clamp electrophysiology for ion channel studies, as done for quinolinium derivatives .

Basic: Which crosslinking applications leverage its aminoethyl and benzyl groups?

Answer: The primary amine facilitates conjugation with thiol-reactive probes (e.g., maleimides) for antibody labeling. The benzyl group enhances solubility in organic phases, enabling phase-transfer catalysis in biphasic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.